trans-alpha-Bergamotene

Catalog No.
S631941
CAS No.
13474-59-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-alpha-Bergamotene

CAS Number

13474-59-4

Product Name

trans-alpha-Bergamotene

IUPAC Name

(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15+/m0/s1

InChI Key

YMBFCQPIMVLNIU-SOUVJXGZSA-N

SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C

Synonyms

alpha-bergamotene, cis-alpha-bergamotene, trans-alpha-bergamotene

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1[C@]2(C)CCC=C(C)C

The exact mass of the compound trans-alpha-Bergamotene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. It belongs to the ontological category of alpha-bergamotene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-alpha-Bergamotene (CAS 13474-59-4) is a bicyclic sesquiterpene that serves as a high-value procurement target in the flavor, fragrance, and agricultural biotechnology sectors [1]. As a naturally occurring volatile found in premium essential oils such as bergamot and lavender, it is primarily sourced as an analytical reference standard for rigorous chemotype authentication [2]. Beyond quality control, trans-alpha-bergamotene is a critical semiochemical used in advanced pest management formulations and a defined precursor in the industrial synthesis of complex sandalwood odorants (e.g., santalol) [1]. Buyers typically prioritize this specific isomer over crude sesquiterpene extracts to ensure absolute reproducibility in chromatographic profiling, synthetic yield optimization, and receptor-specific biological assays.

Substituting trans-alpha-bergamotene with its stereoisomer (cis-alpha-bergamotene), positional isomers (beta-bergamotene), or crude sesquiterpene fractions universally fails due to strict stereochemical and electronic requirements in both chemical processing and biological recognition [1]. In synthetic pathways, such as the industrial chlorination of santalene mixtures to produce santalol, trans-alpha-bergamotene exhibits highly distinct reactivity, being selectively prone to over-chlorination compared to its beta-analogs [1]. If a buyer attempts to use a generic 'bergamotene' mixture for process calibration, the resulting kinetic models will fail, leading to significant yield losses from poly-chlorinated byproducts. Furthermore, in agricultural biocontrol and analytical authentication, biological receptors and non-polar stationary phases easily distinguish the trans-alpha isomer from its analogs, meaning generic substitutions result in inactive pheromone lures and unresolved, non-compliant GC-MS chromatograms [2].

Differential Chlorination Kinetics in Santalol Synthesis

In the industrial synthesis of santalol from santalene/bergamotene mixtures, the isomers exhibit significantly different reactivity profiles. Patent data demonstrates that during the intermediate electrophilic chlorination step, trans-alpha-bergamotene undergoes selective over-chlorination (forming di- or tri-chlorinated species) compared to alpha-santalene and beta-santalene [1]. Procurement of pure trans-alpha-bergamotene is thus critical for calibrating reaction stoichiometry and preventing yield-reducing side reactions that occur when using uncharacterized crude sesquiterpene mixtures [1].

Evidence DimensionSusceptibility to over-chlorination during intermediate synthesis
Target Compound DataHigh susceptibility (selectively forms poly-chlorinated byproducts)
Comparator Or Baselinealpha-santalene and beta-santalene (predominantly undergo standard mono-chlorination)
Quantified DifferenceDisproportionate poly-chlorination rate requiring specific stoichiometric control
ConditionsElectrophilic chlorination of sesquiterpene mixtures in industrial santalol synthesis

Buyers developing synthetic sandalwood fragrances must use the exact trans-alpha isomer to accurately model process kinetics and optimize mono-chlorination yields.

Chromatographic Resolution for Chemotype Authentication

For the authentication of high-value essential oils (such as Lavandula angustifolia or Citrus bergamia), baseline resolution of sesquiterpene isomers is mandatory. trans-alpha-Bergamotene elutes with a Kovats retention index of approximately 1433–1439 on standard non-polar columns, distinctly separated from its stereoisomer cis-alpha-bergamotene and positional isomer beta-bergamotene [1]. Utilizing the exact trans-alpha standard allows quality control laboratories to prevent adulteration and accurately quantify the specific chemotype markers that define premium grade oils [1].

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound DataRI ~1433–1439
Comparator Or Baselinecis-alpha-Bergamotene and beta-bergamotene
Quantified DifferenceDistinct retention time enabling baseline resolution in complex matrices
ConditionsGC-MS profiling on HP-5MS or equivalent non-polar stationary phases

Quality control laboratories must procure the exact trans-alpha standard to ensure ISO-compliant essential oil profiling and prevent false-positive adulteration flags.

Specificity in Tritrophic Agricultural Signaling

trans-alpha-Bergamotene functions as a highly specific volatile signal in plant defense mechanisms. Research on spider mite-damaged Gerbera cultivars shows that the emission of trans-alpha-bergamotene is a primary driver for attracting the predatory mite Phytoseiulus persimilis [1]. Cultivars lacking this specific emission profile fail to attract the predator effectively [1]. Consequently, agricultural formulations targeting biocontrol must utilize the trans-alpha isomer rather than racemic or generic sesquiterpene blends to ensure receptor-specific predator attraction.

Evidence DimensionPredator attraction efficacy (Phytoseiulus persimilis)
Target Compound DataHigh attraction (key component of the active volatile blend in resistant cultivars)
Comparator Or BaselineCultivars with low trans-alpha-bergamotene emission (e.g., Sirtaki)
Quantified DifferenceSignificant reduction in predatory mite attraction when the specific volatile is deficient
ConditionsOlfactometer assays comparing spider mite-induced plant volatile blends

Agrochemical developers must utilize the precise trans-alpha isomer to formulate biomimetic pest-attractant lures that rely on exact stereochemical recognition for efficacy.

Synthetic Fragrance Process Calibration

Because trans-alpha-bergamotene is uniquely prone to over-chlorination compared to other santalenes, process chemists procure this exact standard to calibrate the chlorination and oxidation steps in the synthesis of sandalwood odorants (santalol analogs). Using the pure isomer allows for precise stoichiometric adjustments, minimizing the formation of poly-chlorinated byproducts and maximizing overall yield [1].

Quality Control of Premium Essential Oils

Analytical laboratories utilize trans-alpha-bergamotene as a primary GC-MS reference standard to authenticate genuine Lavender, Bergamot, and Vetiver oils. Its specific retention index allows technicians to resolve it from cis-alpha-bergamotene and beta-bergamotene, ensuring compliance with strict ISO standards and detecting synthetic adulteration or low-grade substitutions [2].

Agricultural Biocontrol Lure Formulation

In integrated pest management, trans-alpha-bergamotene is formulated into semiochemical lures designed to attract predatory insects, such as Phytoseiulus persimilis, to greenhouse crops. Procurement of the stereochemically pure trans-alpha isomer is required, as generic sesquiterpene blends fail to trigger the specific olfactory receptors necessary for effective tritrophic attraction [3].

XLogP3

4.8

UNII

599TK2712C

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 1 notifications to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Last modified: 04-14-2024

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